molecular formula C11H19NO5 B2577555 2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid CAS No. 1499095-31-6

2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid

Cat. No. B2577555
CAS RN: 1499095-31-6
M. Wt: 245.275
InChI Key: QHVGCJNRQYFZQM-UHFFFAOYSA-N
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Description

“2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid” is an organic compound that belongs to the class of gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of this compound involves the protection of the amine group, followed by the addition of a phenyl group and the subsequent deprotection of the amine group . The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular weight of “this compound” is 245.28 . The InChI code is 1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 245.28 .

Scientific Research Applications

Paramagnetic Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), while not exactly the queried compound, provides a relevant context due to its applications in peptide studies. TOAC, as a paramagnetic probe incorporated into peptides, has facilitated the analysis of peptide backbone dynamics and secondary structure through techniques such as EPR spectroscopy, X-ray crystallography, and NMR, among others. This application underscores the utility of uniquely functionalized amino acids in biochemical research, particularly in understanding peptide interactions with membranes and other molecules (Schreier et al., 2012).

Amino Acid Functionalization of Quantum Dots

Functionalizing carbon-based quantum dots with amino acids, including specialized derivatives, significantly enhances their electronic and optical properties. This modification process yields biocompatible and sustainable quantum dots with improved performance in optoelectronic devices. The versatility and environmental friendliness of amino acid-functionalized quantum dots highlight the innovative applications of amino acid derivatives in nanotechnology and materials science (Ravi et al., 2021).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a key chemical derived from biomass, showcases the transformative potential of carboxylic acids in medicine. Its derivatives play a crucial role in synthesizing a wide array of value-added chemicals, including pharmaceuticals. The use of LEV in creating cost-effective and cleaner drug synthesis processes exemplifies the broader applicability of carboxylic acid derivatives in pharmaceutical research and development (Zhang et al., 2021).

Metathesis Reactions with β-Amino Acid Derivatives

The use of metathesis reactions in synthesizing and transforming cyclic β-amino acids demonstrates the chemical versatility of amino acid derivatives. Such reactions facilitate the creation of molecular entities with significant biological relevance, marking the importance of amino acid derivatives in synthetic and medicinal chemistry (Kiss et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-7(13)5-6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVGCJNRQYFZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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